molecular formula C20H41NO3 B043509 N-acetylsphinganine CAS No. 13031-64-6

N-acetylsphinganine

Cat. No. B043509
CAS RN: 13031-64-6
M. Wt: 343.5 g/mol
InChI Key: CRJGESKKUOMBCT-VQTJNVASSA-N
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Description

N-acetylsphinganine, also known as N-(1,3-dihydroxyoctadecan-2-yl)ethanimidic acid, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid .


Molecular Structure Analysis

N-acetylsphinganine is a dihydroceramide in which the ceramide acyl group is specified as acetyl . The molecular formula is C20H39NO3 .


Physical And Chemical Properties Analysis

N-acetylsphinganine has a molecular weight of 341.529 and a density of 1.0±0.1 g/cm3 . It has a boiling point of 532.4±50.0 °C at 760 mmHg and a melting point of 93-96ºC .

Scientific Research Applications

1. Alzheimer’s Disease Research

  • Application Summary: N-acetylsphinganine has been studied for its impact on the aggregation and toxicity of metal-free and metal-treated amyloid-β, which are pathological components in Alzheimer’s disease (AD) affected brains .
  • Methods of Application: The study involved incubating N-acetylsphinganine with amyloid-β in the absence and presence of metal ions .
  • Results: N-acetylsphinganine influenced metal-free Aβ and metal–Aβ aggregation to different degrees, compared to sphingosine. It was found to neutralize the ability of sphingosine to exacerbate the cytotoxicity triggered by metal-free Aβ and metal–Aβ .

2. Plant Metabolomics

  • Application Summary: N-acetylsphinganine has been used in studies investigating the impact of nitrogen application on the accumulation of amino acids, flavonoids, and phytohormones in tea shoots under soil nutrition deficiency stress .
  • Methods of Application: The study involved applying different rates of nitrogen to tea plants that were deficient in nitrogen due to long-term non-fertilization .
  • Results: The levels of certain amino acids and flavonoids were found to be significantly affected by the nitrogen application. A lower nitrogen application promoted the biosynthesis of theanine and amino acids involved in theanine synthesis, thus inhibiting the accumulation of other amino acids, while a greater nitrogen application promoted flavonoids .

3. Neuronal Research

  • Application Summary: N-acetylsphinganine has been used in neuronal studies, although the specific details of its application are not clear from the available information .
  • Methods of Application: The exact methods of application are not specified in the available information .
  • Results: The outcomes of the application of N-acetylsphinganine in this context are not specified in the available information .

properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJGESKKUOMBCT-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156452
Record name N-Acetyl dihydrosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetylsphinganine

CAS RN

13031-64-6
Record name N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl dihydrosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl dihydrosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL DIHYDROSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZK8X1CR0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

As shown below, the ester and ketone groups in an ester of 2-acetamino-3-oxooctadecanoic acid are reduced in the presence of lithium aluminium hydride (referred to as LAH) to obtain a racemate of 2-acetaminooctadecane-1,3-diol, as follows: ##STR7##
[Compound]
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ester
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[Compound]
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ester
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Reaction Step Two
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2-acetamino-3-oxooctadecanoic acid
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
WH Tolleson, LH Couch… - International …, 1999 - spandidos-publications.com
… conjugation of exogenous N-acetylsphinganine to form glycosyl N-acetylsphinganine or glycosyl … However, l-0-(phosphocholine)-Nacetylsphinganine and l-0-(phosphocholine)-N-acetyl…
Number of citations: 83 www.spandidos-publications.com
W Stoffel, HD Pruss, G Sticht - Chemistry and Physics of Lipids, 1974 - Elsevier
… 4.7rT-phase diagram for D,L-erythro-N-acetylsphinganine. Phase transitions are shown by … nT-phase diagram for D,L-threo-N-acetylsphinganine. Phase transitions are shown by fully …
Number of citations: 6 www.sciencedirect.com
K Krisnangkura, CC Sweeley - Chemistry and Physics of Lipids, 1974 - Elsevier
The mass spectrum of the trimethylsilyl derivative of N-acetylsphinganine (dihydrosphingosine) has been studied in detail. Origins, structures and mechanisms of formation of the …
Number of citations: 15 www.sciencedirect.com
T Lee, M Ou, K Shinozaki, B Malone… - Journal of Biological …, 1996 - Elsevier
We have previously identified a novel CoA-independent transacetylase in the membrane fraction of HL-60 cells that transfers the acetate group from platelet activating factor (PAF) to a …
Number of citations: 71 www.sciencedirect.com
MW Crossman, CB Hirschberg - Journal of Lipid Research, 1984 - Elsevier
… benzoic acid and erythro-N-acetylsphinganine. 2-Acetamido-… with authentic ery- thro-N-acetylsphinganine, was purified by … authentic er- ythro-N-acetylsphinganine and no evidence of …
Number of citations: 8 www.sciencedirect.com
MM Nagiec, EE Nagiec, JA Baltisberger… - Journal of Biological …, 1997 - ASBMB
… An IPC synthase defect is supported by data showing a failure of the mutant strain to incorporate radioactive inositol or N-acetylsphinganine into sphingolipids and, by using an …
Number of citations: 467 www.jbc.org
TI Gudz, KY Tserng, CL Hoppel - Journal of Biological Chemistry, 1997 - ASBMB
… In contrast,N-acetylsphinganine (C 2 -dihydroceramide), which lacks a functionally critical double bond and is ineffective in cells, did not alter mitochondrial respiration or complex III …
Number of citations: 497 www.jbc.org
W Zhong, DJ Murphy, NH Georgopapadakou - FEBS letters, 1999 - Elsevier
… The kinetic parameters for C 6 -NBD-cer were comparable to those for the synthetic substrate N-acetylsphinganine used previously. Aureobasidin A acted as a tight-binding, non-…
Number of citations: 46 www.sciencedirect.com
PJ Conn, JA Strong, LK Kaczmarek - Journal of Neuroscience, 1989 - Soc Neuroscience
… In cases in which the effect of sphinganine or N-acetylsphinganine was measured, these compounds were added at least 15 min prior to voltage-clamp recordings. Measurement of …
Number of citations: 74 www.jneurosci.org
JIE MEI, M KARLSSON, EVA DEGERMAN, C HOLM - Diabetes, 2000 - go.gale.com
… In contrast, dihydro-[C.sub.2]-ceramide (D-erythro-N-Acetylsphinganine) had no effects on the lipolysis and HSL expression when compared to ceramide-treated cells. Because the …
Number of citations: 0 go.gale.com

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